
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「7-(3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-フルオロベンジル)キナゾリン-2,4(1H,3H)-ジオン」は、キナゾリン誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。その構造中のオキサジアゾール環とハロゲン化フェニル基の存在は、それが独自の化学的および生物学的特性を示す可能性があることを示唆しています。
2. 製法
合成経路と反応条件
「7-(3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-フルオロベンジル)キナゾリン-2,4(1H,3H)-ジオン」の合成は、通常、多段階の有機反応を伴います。一般的な合成経路には次のようなものがあります。
オキサジアゾール環の形成: これは、適切なヒドラジドをカルボン酸またはその誘導体と脱水条件下で環化させることで達成できます。
キナゾリン核の合成: キナゾリン核は、アントラニル酸誘導体と適切なアルデヒドまたはケトンを含む縮合反応によって合成できます。
最終的なカップリング: その後、オキサジアゾールとキナゾリンの中間体を特定の条件下でカップリングさせて、最終的な化合物を形成します。
工業的製造方法
このような化合物の工業的製造方法では、収率と純度を最大化するために反応条件を最適化する必要があります。これには、触媒、制御された温度、および反応を促進するための特定の溶媒の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にオキサジアゾール環またはキナゾリン核で酸化反応を起こす可能性があります。
還元: 還元反応は、ハロゲン化フェニル基またはキナゾリン核で起こる可能性があります。
置換: ハロゲン化フェニル基は、求核置換反応を起こしやすいです。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アンモニア、アミン、チオール。
主な生成物
これらの反応の主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によりキナゾリンN-オキシドが得られる場合があり、還元により脱ハロゲン化誘導体が得られる場合があります。
4. 科学研究への応用
化学
新規誘導体の合成: この化合物は、潜在的な生物活性を有する新規キナゾリン誘導体の合成のための出発物質として使用できます。
生物学
酵素阻害: キナゾリン誘導体は、さまざまな酵素を阻害することが知られており、薬剤開発のための潜在的な候補となっています。
医学
抗がん剤: キナゾリン誘導体は、チロシンキナーゼを阻害する能力により、抗がん剤として有望視されています。
抗菌剤: この化合物は、さまざまな病原体に対して抗菌作用を示す可能性があります。
産業
材料科学: この化合物の独自の構造は、特定の特性を持つ新しい材料の開発に応用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized by condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Final coupling: The oxadiazole and quinazoline intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the quinazoline core.
Reduction: Reduction reactions can occur at the halogenated phenyl groups or the quinazoline core.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to dehalogenated derivatives.
科学的研究の応用
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new quinazoline derivatives with potential biological activities.
Biology
Enzyme inhibition: Quinazoline derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Anticancer agents: Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit tyrosine kinases.
Antimicrobial agents: The compound may exhibit antimicrobial properties against various pathogens.
Industry
Material science: The unique structure of the compound may find applications in the development of new materials with specific properties.
作用機序
「7-(3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-フルオロベンジル)キナゾリン-2,4(1H,3H)-ジオン」の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。キナゾリン核の存在は、それがチロシンキナーゼを阻害し、細胞増殖と生存に関与するシグナル伝達経路を破壊する可能性があることを示唆しています。
6. 類似の化合物との比較
類似の化合物
4-アニリノキナゾリン: チロシンキナーゼ阻害活性で知られています。
オキサジアゾール誘導体: 抗菌作用や抗がん作用など、多様な生物活性を示します。
独自性
オキサジアゾール環とキナゾリン核の組み合わせ、およびハロゲン化フェニル基は、「7-(3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-フルオロベンジル)キナゾリン-2,4(1H,3H)-ジオン」を独自なものにします。
類似化合物との比較
Similar Compounds
4-anilinoquinazolines: Known for their tyrosine kinase inhibitory activity.
Oxadiazole derivatives: Exhibiting diverse biological activities including antimicrobial and anticancer properties.
Uniqueness
The combination of the oxadiazole ring and the quinazoline core, along with the halogenated phenyl groups, makes “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” unique
特性
分子式 |
C23H14ClFN4O3 |
|---|---|
分子量 |
448.8 g/mol |
IUPAC名 |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31) |
InChIキー |
PCCNBDUYOLKFPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)urea](/img/structure/B11275583.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275586.png)
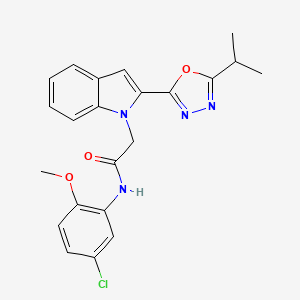
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11275600.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B11275603.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B11275608.png)
![2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11275615.png)
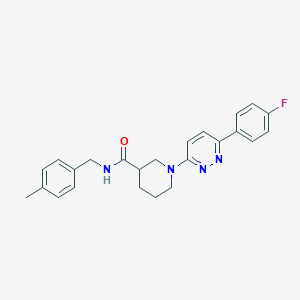
![N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275622.png)
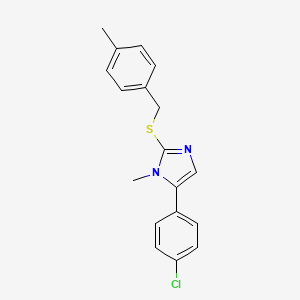
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B11275635.png)
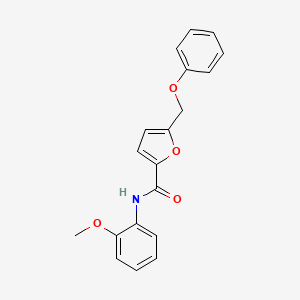
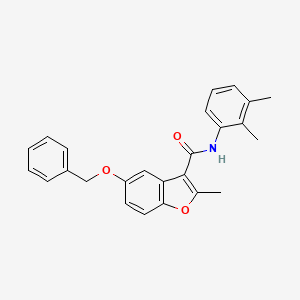
![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11275649.png)
